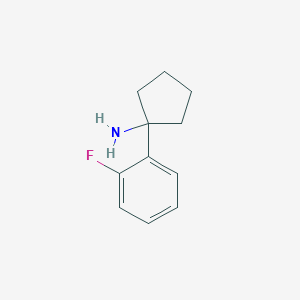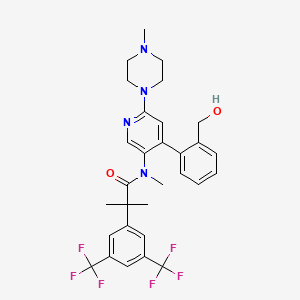
Monohydroxy Netupitant
Overview
Description
Monohydroxy Netupitant is a metabolite of Netupitant, a potent and selective neurokinin-1 receptor antagonist. It is primarily used in research settings to study its pharmacological properties and potential therapeutic applications . The compound has a molecular formula of C30H32F6N4O2 and a molecular weight of 594.59 g/mol .
Mechanism of Action
Target of Action
Monohydroxy Netupitant, also known as the metabolite of Netupitant, is a highly selective antagonist of the Neurokinin 1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor located in the central and peripheral nervous system, which plays a crucial role in mediating pain perception, behavioral stress, and emesis .
Mode of Action
This compound acts by competitively binding to and blocking the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P . This interaction prevents the activation of the NK1 receptor, which is primarily involved in the induction of vomiting .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neurokinin pathway . By blocking the NK1 receptor, this compound inhibits the binding of substance P, a key neurotransmitter in this pathway . Substance P is involved in various physiological processes, including pain perception and the stress response. By inhibiting its action, this compound can effectively prevent chemotherapy-induced nausea and vomiting .
Result of Action
The primary result of this compound’s action is the prevention of acute and delayed vomiting and nausea associated with cancer chemotherapy, including highly emetogenic chemotherapy . By blocking the NK1 receptor, this compound inhibits the action of substance P, thereby preventing the induction of the vomiting reflex .
Biochemical Analysis
Biochemical Properties
Monohydroxy Netupitant plays a significant role in biochemical reactions, particularly in the context of neurokinin-1 receptor antagonism. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the neurokinin-1 receptor, where this compound acts as an antagonist, inhibiting the binding of substance P, a neuropeptide involved in pain and inflammation pathways . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which facilitates its biotransformation and elimination .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By antagonizing the neurokinin-1 receptor, this compound inhibits the downstream signaling of substance P, leading to reduced inflammation and pain responses . This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory pathways. Furthermore, this compound impacts cellular metabolism by altering the metabolic flux of key intermediates involved in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the neurokinin-1 receptor, where it competitively inhibits the binding of substance P . This inhibition prevents the activation of downstream signaling pathways that mediate pain and inflammation responses. Additionally, this compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in its metabolism. Changes in gene expression are also observed, particularly in genes related to inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its efficacy in reducing inflammation and pain responses in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain responses without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites that are subsequently eliminated via hepatic and renal routes . The interaction with cytochrome P450 enzymes, particularly CYP3A4, plays a crucial role in its biotransformation and clearance from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution pattern of this compound is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound is directed to these compartments through specific targeting signals and post-translational modifications that facilitate its transport and retention. In the cytoplasm, this compound interacts with various cytoplasmic proteins and enzymes, while in the nucleus, it may influence gene expression by modulating the activity of transcription factors . The precise localization and activity of this compound within these compartments are critical for its overall biological function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monohydroxy Netupitant is synthesized through the hydroxylation of Netupitant. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process may involve multiple steps, including synthesis, purification, and quality testing .
Chemical Reactions Analysis
Types of Reactions: Monohydroxy Netupitant undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional metabolites.
Reduction: Reduction reactions may convert this compound back to its parent compound, Netupitant.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of Netupitant .
Scientific Research Applications
Monohydroxy Netupitant has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the metabolic pathways of Netupitant.
Biology: Investigated for its interactions with neurokinin-1 receptors in biological systems.
Medicine: Explored for its potential antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Comparison with Similar Compounds
Netupitant: The parent compound, also a neurokinin-1 receptor antagonist.
Palonosetron: A serotonin 3 receptor antagonist often used in combination with Netupitant.
Aprepitant: Another neurokinin-1 receptor antagonist used for similar therapeutic purposes.
Uniqueness: Monohydroxy Netupitant is unique due to its specific hydroxylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar agents .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGOZHKFGSQBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

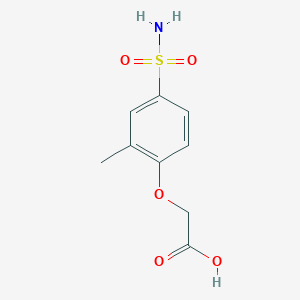
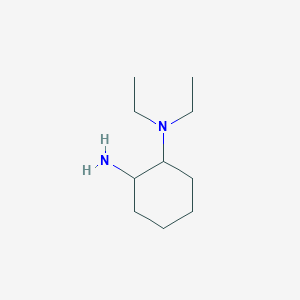
![2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3166327.png)
![1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3166328.png)
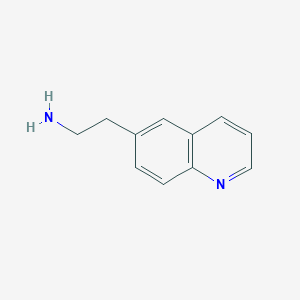
![Tert-butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3166340.png)
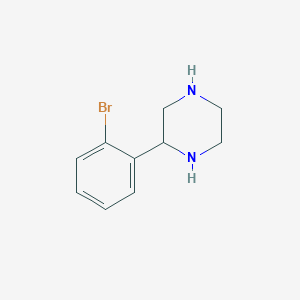

![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B3166367.png)
![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)
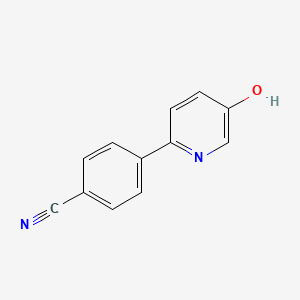
![1-[(4-Nitrophenyl)acetyl]-1H-imidazole](/img/structure/B3166394.png)
![4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3166399.png)
